5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H14BrN3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
6-bromo-2-piperidin-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H14BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) |
InChI-Schlüssel |
IJBISQGUDCIZBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 4-Bromo-1,2-diaminobenzene
The precursor 4-bromo-1,2-diaminobenzene is synthesized via reduction of 4-bromo-2-nitroaniline. Hydrogenation under 50 psi H₂ with 10% Pd/C in ethanol at 25°C for 6 hours achieves full conversion. Alternative reductions using Fe/HCl (1:3 molar ratio) in refluxing ethanol yield the diamine in 85% purity after recrystallization.
Cyclization with Piperidine-2-carboxylic Acid
4-Bromo-1,2-diaminobenzene undergoes cyclization with piperidine-2-carboxylic acid (nipecotic acid) in concentrated HCl at 120°C for 12 hours. The reaction proceeds via dehydration-condensation, forming the benzimidazole ring. The product is isolated in 62% yield after neutralization and column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Yield | 62% |
| Purity (HPLC) | >95% |
Buchwald-Hartwig Amination of Halogenated Benzimidazole
Synthesis of 5-Bromo-2-chloro-1H-benzo[d]imidazole
4-Bromo-1,2-diaminobenzene is cyclized with chloroacetic acid in polyphosphoric acid (PPA) at 150°C for 8 hours, yielding 5-bromo-2-chloro-1H-benzo[d]imidazole (78% yield). Chlorine at position 2 serves as a leaving group for subsequent coupling.
Palladium-Catalyzed Coupling with Piperidin-2-ylamine
A Buchwald-Hartwig amination couples 5-bromo-2-chloro-1H-benzo[d]imidazole with piperidin-2-ylamine. The reaction uses Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, achieving 70% yield.
Optimization Insights:
-
Ligand Effects : BINAP outperforms Xantphos in minimizing homocoupling byproducts.
-
Solvent Choice : Toluene enhances selectivity over DMF or dioxane.
Reductive Amination for Piperidine Ring Formation
Synthesis of 5-Bromo-2-aminobenzimidazole
4-Bromo-1,2-diaminobenzene is cyclized with formic acid (85%) at 100°C for 6 hours to yield 5-bromo-1H-benzo[d]imidazole. Nitration at position 2 (HNO₃/H₂SO₄, 0°C) followed by reduction (SnCl₂/HCl) introduces the amine group (55% overall yield).
Cyclative Reductive Amination with Glutaraldehyde
5-Bromo-2-aminobenzimidazole reacts with glutaraldehyde (1.2 eq) in methanol under H₂ (40 psi) with 10% Pd/C. The reaction forms the piperidine ring via imine intermediate reduction, yielding 48% product after purification.
Challenges:
-
Byproduct Formation : Linear oligomers (up to 20%) require careful chromatographic separation.
-
Temperature Sensitivity : Reactions above 50°C degrade the benzimidazole core.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Cyclization | 62 | >95 | Moderate | High |
| Buchwald-Hartwig | 70 | 98 | Low | Moderate |
| Reductive Amination | 48 | 90 | High | Low |
Route Selection Criteria:
-
Direct Cyclization : Preferred for simplicity and cost, though piperidine-2-carboxylic acid availability limits large-scale applications.
-
Buchwald-Hartwig : Ideal for precision but requires expensive palladium catalysts.
-
Reductive Amination : Suitable for gram-scale synthesis despite lower yields.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >95% purity across all methods.
Industrial and Pharmacological Relevance
The compound’s synthesis is critical for developing kinase inhibitors and antipsychotics, as evidenced by its structural similarity to TRPC5 inhibitors and D₂/5-HT₁A receptor ligands . Optimized routes enhance accessibility for preclinical studies, though scalability remains a hurdle for commercial production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-2-(Piperidin-2-yl)-1H-benzo[d]imidazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Cyclisierungsreaktionen: Der Piperidinring kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Natriumazid, Kaliumthiolate oder Alkoxidionen. Typische Bedingungen beinhalten die Verwendung von polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) und erhöhten Temperaturen.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid, Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Benzimidazol-Derivate liefern, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antipsychotic Properties
One of the most notable applications of 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole is its potential use as an antipsychotic agent. Research indicates that derivatives of benzo[d]imidazole compounds, particularly those with piperidine moieties, exhibit binding affinities to dopamine (D2) and serotonin (5-HT1A) receptors. These compounds may be effective in treating schizophrenia by alleviating both positive and negative symptoms associated with the disorder . The synthesis of these compounds often involves the removal of protective groups and reductive amination processes, which are critical for enhancing their pharmacological profiles .
Mechanism of Action
The mechanism by which these compounds exert their effects involves modulation of neurotransmitter systems. For instance, the dual action on D2 receptor antagonism and 5-HT1A receptor agonism has been linked to improved efficacy over traditional antipsychotics, which primarily target dopamine pathways . This makes this compound a candidate for developing novel antipsychotic medications.
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of benzo[d]imidazole derivatives. Compounds similar to this compound have been evaluated for their inhibitory effects against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited low micromolar inhibition against inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the pathogen's metabolism . The compound's structure allows it to interact effectively with this target, suggesting potential as a therapeutic agent against tuberculosis.
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | IMPDH | < 0.55 |
Cellular and Molecular Biology Applications
Inhibition of Pyroptosis
Another area of application is in cellular biology, where derivatives of benzo[d]imidazole have shown promise in inhibiting pyroptosis—a form of programmed cell death associated with inflammatory responses. For example, modifications to the structure of related compounds resulted in significant reductions in interleukin-1β release and pyroptotic cell death . This suggests that this compound could be useful in developing treatments for inflammatory diseases.
| Compound | Pyroptosis Inhibition (%) |
|---|---|
| Modified Derivative | 24.9% at 10 µM |
| Another Variant | 35% at optimal concentration |
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Chloro vs. Bromo Derivatives
- 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (Compound 36): Exhibited potent antifungal activity against Candida spp. (MIC <3.90 μM), outperforming the target compound in antifungal efficacy. Chlorine substituents are associated with enhanced lipophilicity and membrane penetration .
- 5,6-Dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (Compound 37): Demonstrated broad-spectrum activity against fungi and bacteria, suggesting that dihalogenation amplifies antimicrobial effects .
- 5-Bromo Derivatives: Bromine’s larger atomic radius compared to chlorine may reduce metabolic degradation, improving pharmacokinetic stability. For instance, 5-bromo-2-(4-bromophenyl)-1H-benzo[d]imidazole () showed utility as a monomer in polymer synthesis, highlighting its structural robustness .
Table 1: Antimicrobial Activity of Halogenated Benzimidazoles
Substituent Effects at Position 2
Piperidinyl vs. Aromatic/Aryl Groups
- Piperidinyl Substituents : The piperidine ring’s aliphatic nitrogen may enhance solubility in aqueous environments compared to aromatic substituents. For example, 1-(sec-butoxymethyl)-1H-benzo[d]imidazole (Compound 3h) demonstrated acetylcholinesterase inhibition (IC50 = 1.573 mM), suggesting nitrogen-containing aliphatic groups improve enzyme binding .
- Aryl Substituents : 2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives () showed moderate antibacterial activity (MIC = 25–50 μg/mL), indicating aromatic groups facilitate π-π stacking with microbial proteins .
Antifungal Activity Against Resistant Strains
- 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) : Inhibited azole-resistant fungal strains, likely due to steric hindrance from methyl groups preventing efflux pump recognition .
- 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole : The bromine atom and piperidinyl group may synergistically disrupt fungal membrane integrity or inhibit cytochrome P450 enzymes, though direct evidence is lacking.
Physicochemical and Electronic Properties
- Optical Properties: Fluorene-containing benzimidazoles () exhibit blue fluorescence (ΦFL = 0.31–0.99) with HOMO-LUMO gaps of 2.59–3.36 eV. Bromine’s electron-withdrawing nature in the target compound may redshift emission wavelengths compared to non-halogenated analogs .
- Solubility : Piperidinyl groups likely improve aqueous solubility compared to lipophilic aryl substituents, enhancing bioavailability .
Biologische Aktivität
5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological potential, structure-activity relationships (SAR), and specific case studies that elucidate its mechanisms of action.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial , anticancer , anti-inflammatory , and antiviral effects. The benzimidazole scaffold is structurally similar to naturally occurring biomolecules, making it a valuable target for drug development .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. In the case of this compound, the presence of the bromine atom and the piperidine moiety contributes to its enhanced pharmacological properties. Research indicates that substitutions on the benzimidazole ring can either enhance or diminish activity against specific targets, emphasizing the importance of SAR in drug design .
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties. In vitro studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Microorganism | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 25 |
| Escherichia coli | 25 | Ampicillin | 100 |
| Candida albicans | 250 | Griseofulvin | 500 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of specific substituents on the benzimidazole ring enhances its efficacy against cancer cell lines .
Case Studies
-
Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :
A study explored the inhibition of Trypanosoma brucei methionyl-tRNA synthetase by modified benzimidazoles, revealing that substitution patterns significantly affect enzyme inhibition potency. Compounds with a similar structure to this compound showed promising results with IC50 values indicating effective inhibition . -
Antiviral Activity Against HIV :
Research has indicated that certain benzimidazole derivatives exhibit antiviral properties against HIV by targeting viral enzymes essential for replication. The bromine substitution in this compound may enhance its interaction with these targets, although specific data on this compound's antiviral efficacy remains limited .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions. A common method involves refluxing a mixture of 4-bromo-1,2-diaminobenzene with piperidin-2-carbaldehyde in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding the target compound . Optimization includes adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., PPA or Eaton’s reagent) to improve yields (reported 73–86%) and purity . Monitoring via TLC (Rf ~0.65–0.83) ensures reaction completion .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- FTIR : Peaks at ~590 cm⁻¹ (C-Br stretch), 1610–1617 cm⁻¹ (C=N imidazole ring), and 1455–1513 cm⁻¹ (aromatic C-C) confirm functional groups .
- ¹H NMR : Aromatic protons appear at δ 7.44–8.35 ppm, while piperidinyl protons resonate at δ 2.64 ppm (methyl groups) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 286.01) validate the molecular formula .
- Melting point : Sharp ranges (252–257°C) indicate purity .
Q. What in vitro assays are used to evaluate its biological activity?
Cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) and enzyme inhibition studies (e.g., EGFR kinase assays) are standard. IC₅₀ values and dose-response curves quantify potency .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with targets like EGFR?
Use software (AutoDock Vina, Schrödinger Suite) to dock the compound into EGFR’s ATP-binding pocket (PDB ID: 1M17). Key steps:
- Prepare the ligand (protonation states, energy minimization).
- Define grid boxes around critical residues (e.g., Met793, Leu718).
- Analyze binding poses and affinity scores (ΔG). Compare with known inhibitors like gefitinib to prioritize derivatives .
Q. How do bromo and piperidinyl substituents influence pharmacological properties?
- Bromo : Enhances halogen bonding with hydrophobic pockets (e.g., EGFR’s Leu694), improving binding affinity .
- Piperidinyl : Increases solubility via nitrogen lone pairs and modulates pharmacokinetics (e.g., logP reduction) . Comparative studies with non-brominated analogs (e.g., Sb1 vs. Sb23) show bromine’s role in boosting IC₅₀ values by ~30% .
Q. What strategies reconcile discrepancies in synthetic yields or bioactivity data?
- Yield variability : Screen alternative solvents (e.g., THF for steric hindrance) or catalysts (e.g., ZnCl₂ for milder conditions) .
- Bioactivity conflicts : Validate assays with positive controls (e.g., erlotinib for EGFR) and repeat experiments under standardized protocols (e.g., cell passage number, serum-free conditions) .
Q. How is ADMET analysis conducted to prioritize derivatives for in vivo studies?
Use in-silico tools (SwissADME, pkCSM):
- Absorption : Predict Caco-2 permeability (>0.9 × 10⁻⁶ cm/s).
- Metabolism : Check CYP3A4 inhibition risks.
- Toxicity : Assess Ames test (mutagenicity) and hERG inhibition. Derivatives with optimal profiles (e.g., low hepatotoxicity, high intestinal absorption) advance to preclinical testing .
Q. How does X-ray crystallography validate the compound’s structure?
Single-crystal X-ray diffraction (monoclinic P21/n space group) resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., 85.3° between benzimidazole and piperidinyl planes). Disorder in piperidinyl groups is modeled with partial occupancy .
Q. What reaction conditions minimize byproducts during synthesis?
Q. How are substituent effects on electronic properties quantified?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
